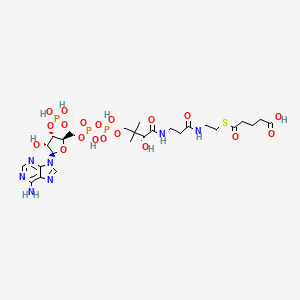

glutaryl-CoA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

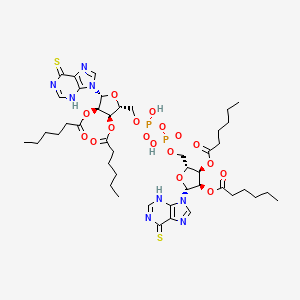

Glutaryl-CoA is an omega-carboxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with one of the carboxy groups of glutaric acid. It has a role as a mouse metabolite. It derives from a coenzyme A. It is a conjugate acid of a this compound(5-).

Aplicaciones Científicas De Investigación

Enzyme Mechanisms and Interactions

- Enzymatic Activities : Glutaryl-CoA dehydrogenase (GCD) is involved in the oxidative decarboxylation of this compound to crotonyl-CoA. This enzyme exhibits unique properties compared to other members of the acyl-CoA dehydrogenase family, including intrinsic enoyl-CoA hydratase activity and a rapid hydration rate of glutaconyl-CoA (Westover, Goodman, & Frerman, 2001). Additionally, the kinetic mechanism of GCD indicates that the release of crotonyl-CoA is the major rate-determining step in its steady-state turnover (Rao, Albro, Dwyer, & Frerman, 2006).

Metabolic Diseases and Genetic Studies

- This compound Dehydrogenase Deficiency : this compound dehydrogenase deficiency, a metabolic disorder, is characterized by elevated levels of glutaric acid and its metabolites, causing white matter degeneration. This is attributed to the apoptosis of immature oligodendrocytes triggered by these metabolites (Gerstner et al., 2005). Newborn screening for GCDH deficiency combined with intensive management has proven effective in preventing the onset of encephalopathic crises (Kölker et al., 2007). Furthermore, an international study showed that early diagnosis and treatment with l-carnitine and a lysine-restricted diet significantly improve the outcome for patients with GCDH deficiency (Kölker et al., 2006).

Biochemical and Molecular Insights

- Biochemical Characterization : The biochemical properties of this compound dehydrogenase, including its interaction with electron transfer flavoprotein (ETF) and its pH stability and optimum, have been characterized in various studies, highlighting its role in metabolic pathways (Husain & Steenkamp, 1986).

- Molecular Structure and Mutations : Structural analysis of human GCD with and without substrates provides insights into the mechanisms of dehydrogenation and decarboxylation reactions. Crystal structures suggest a plausible mechanism for these reactions, which is crucial for understanding the enzyme's function and the impact of pathogenic mutations (Fu, Wang, Paschke, Rao, Frerman, & Kim, 2004).

Clinical Implications and Management Strategies

- Management of this compound Dehydrogenase Deficiency : Recommendations for diagnosing and managing individuals with glutaric aciduria type I (GA-I) caused by GCDH deficiency have been proposed, emphasizing early detection and treatment protocols (Boy et al., 2017).

Propiedades

Número CAS |

3131-84-8 |

|---|---|

Fórmula molecular |

C26H42N7O19P3S |

Peso molecular |

881.6 g/mol |

Nombre IUPAC |

5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoic acid |

InChI |

InChI=1S/C26H42N7O19P3S/c1-26(2,21(39)24(40)29-7-6-15(34)28-8-9-56-17(37)5-3-4-16(35)36)11-49-55(46,47)52-54(44,45)48-10-14-20(51-53(41,42)43)19(38)25(50-14)33-13-32-18-22(27)30-12-31-23(18)33/h12-14,19-21,25,38-39H,3-11H2,1-2H3,(H,28,34)(H,29,40)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t14-,19-,20-,21+,25-/m1/s1 |

Clave InChI |

SYKWLIJQEHRDNH-CKRMAKSASA-N |

SMILES isomérico |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O |

SMILES canónico |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O |

Pictogramas |

Irritant |

Sinónimos |

coenzyme A, glutaryl- glutaryl-CoA glutaryl-coenzyme A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,9R,13R)-10-(furan-3-ylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1229467.png)

![6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,7,9,13-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B1229474.png)

![1-[17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl]propane-2-sulfonic acid--3-oxo-19-norpregn-4-en-20-yn-17-yl acetate (1/1)](/img/structure/B1229475.png)